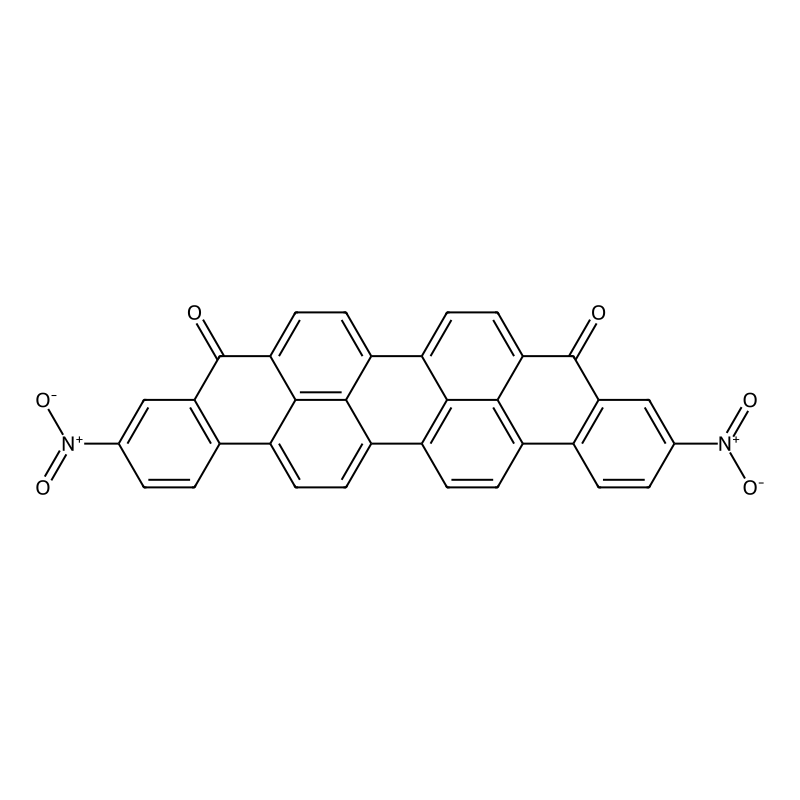

C.I. Vat Green 9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

C.I. Vat Green 9 synthesis pathway nitration

Synthesis Pathway of C.I. Vat Green 9

The synthesis of this compound proceeds through a key nitration step. The available information indicates the following manufacturing method [1]:

- Process: Nitration of a dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione suspension.

- Reaction Medium: The nitration is carried out in either glacial acetic acid or 40% trichloroacetic acid.

This nitration step is an Electrophilic Aromatic Substitution reaction. The active electrophilic species is the nitronium ion ((NO_2^+)), which is generated in situ when nitric acid ((HNO_3)) is treated with a strong acid like sulfuric acid ((H_2SO_4)) [2] [3]. The general mechanism for this type of reaction is outlined below.

General Mechanism of Aromatic Nitration

Key Reaction Components

The table below summarizes the core components involved in a typical mixed-acid nitration reaction, which forms the basis for the synthesis of Vat Green 9 [2] [3].

| Component | Role in Nitration | Common Examples/Notes |

|---|---|---|

| Nitric Acid ((HNO_3)) | Source of the nitro ((-NO_2)) group. | Often used in a mixture with a stronger acid [2]. |

| Strong Acid (e.g., (H_2SO_4)) | Catalyzes the reaction by generating the active electrophile, the nitronium ion ((NO_2^+)). | Serves as a catalyst and water absorbent [2]. |

| Nitronium Ion ((NO_2^+)) | The powerful electrophile that attacks the electron-rich aromatic ring. | Its formation is crucial for the reaction with unactivated arenes [3]. |

| Aromatic Substrate | The organic compound undergoing nitration; its electronic properties dictate the reaction's rate and site-selectivity. | For Vat Green 9, the substrate is dinaphthoperylene-dione [1]. |

| Reaction Medium | The solvent or environment in which the reaction takes place. | For Vat Green 9, glacial acetic acid is used instead of sulfuric acid [1]. |

Experimental Considerations for Nitration

- Regioselectivity: The position where the nitronium ion attacks the aromatic ring is heavily influenced by existing substituents. Electron-withdrawing groups (like another nitro group) slow down the reaction and favor the meta isomer, while electron-donating groups (like hydroxy or amino groups) accelerate it and favor ortho and para positions [2].

- Acetic Acid as Medium: The use of glacial acetic acid, as noted in the synthesis of Vat Green 9, is a known alternative to mixed acids and is commercially important in the production of certain explosives like RDX, as amines can be degraded by sulfuric acid [2].

References

Chemical Profiles of Key Violanthrone Derivatives

The core violanthrone structure can be modified to produce derivatives with distinct physical and electronic properties. The table below summarizes key data for several significant derivatives.

| Derivative Name / CAS RN | Molecular Formula / Weight | Purity/Analysis | Key Physical & Optical Properties | Primary Applications |

|---|

| Violanthrone (116-71-2) [1] [2] [3] | C₃₄H₁₆O₂ / 456.49 g/mol | N/A | Melting Point: 338-339 °C [2]; Appearance: Blue/Bluish-black powder [2]; Absorption: Extends to NIR range [4] | Vat dye for textiles [2], precursor for derivatives [5] | | 16,17-Dihydroxyviolanthrone [4] [5] | C₃₄H₁₆O₄ / 488.49 g/mol (estimated) | Confirmed by ¹H NMR, MS [4] | Key intermediate for synthesis of ethers and esters [5] | Chemical precursor [5] | | Violanthrone-79 (85652-50-2) [6] | C₅₀H₄₈O₄ / 712.93 g/mol | >95.0% (HPLC) [6] | Melting Point: 199 °C [6]; λₐ₆₆ (CHCl₃): 651 nm [6]; Appearance: Amber to dark purple crystal [6] | Organic semiconductor, fluorescent dye [4] | | Dicyanomethylene-functionalized (e.g., 3b) [5] | Varies with alkyl chain | Synthesized and characterized [5] | λₐ₆₆: 701 nm [5]; HOMO-LUMO Gap: ~1.25 eV [5]; Hole Mobility: Up to 1.0 x 10⁻² cm² V⁻¹ s⁻¹ [5] | n-type material for OPVs, OFETs [5] |

Synthesis and Experimental Protocols

The synthesis of violanthrone derivatives typically begins with a core violanthrone or dihydroxyviolanthrone structure, followed by specific modifications to alter solubility and electronic properties.

Synthesis of 16,17-Bis(alkoxy)violanthrone Derivatives

This protocol outlines the synthesis of dialkoxy derivatives via a Williamson ether synthesis, a common method for introducing alkoxy chains to improve solubility and processability [7] [5].

Synthesis workflow for 16,17-bis(alkoxy)violanthrone derivatives [7] [5]

Key Experimental Details [7]:

- Reaction Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethylsulphoxide (DMSO) are typically used.

- Base: Anhydrous potassium carbonate (K₂CO₃).

- Catalyst: A phase-transfer catalyst, such as tetrabutylammonium chloride (TBA-Cl), can enhance the reaction efficiency.

- Work-up: The reaction mixture is often poured into ice water, and the precipitated crude product is collected by suction filtration. Further purification is achieved via column chromatography or recrystallization from solvents like toluene or xylene.

Synthesis of Dicyanomethylene-Functionalized Derivatives

This protocol describes the introduction of strong electron-withdrawing dicyanomethylene groups to significantly alter the electronic structure, creating n-type semiconductors with strong absorption in the NIR [5].

Synthesis workflow for dicyanomethylene-functionalized violanthrone derivatives [5]

Key Experimental Details [5]:

- Reaction: This is a Knoevenagel condensation, where the carbonyl groups of the violanthrone core react with malononitrile.

- Yield: Reported yields for this step can vary, for example, 48% for compound 3b with octyl chains [5].

Key Experimental Characterization Methods

Proper characterization is crucial for confirming the structure and properties of synthesized violanthrone derivatives.

- Structural Confirmation:

- ¹H NMR Spectroscopy: Used to confirm the molecular structure and the successful attachment of alkyl chains. Spectra are typically recorded in deuterated DMSO (DMSO-d₆) on a 400 MHz spectrometer [4].

- Mass Spectrometry (MS): Employed to determine the molecular weight. Techniques like GC-MS with an ionizing voltage of 70 eV are used, looking for the [M+H]⁺ peak [4].

- Elemental Analysis (EA): Performed to verify the elemental composition of the new compound [4].

- Purity Control:

- Optical Property Analysis:

- UV/Vis-NIR Absorption Spectroscopy: Measures the absorption profile. Key parameters include the maximum absorption wavelength (λ_max) and molar absorptivity (ε). Spectra of violanthrone derivatives are often recorded in solvents like chloroform (CHCl₃) [6] [4].

- Fluorescence Spectroscopy: Determines the emission profile and is used to calculate the Stokes shift. This is critical for evaluating the dye's performance in fluorescent applications [4].

- Electronic Property Analysis:

- Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels and the electrochemical band gap [5].

- Density Functional Theory (DFT) Calculations: Provides theoretical insight into the spatial distribution and energies of frontier molecular orbitals (HOMO and LUMO), helping to explain optical and charge transport properties [5].

- Charge Transport Measurement:

- Organic Field-Effect Transistor (OFET) Fabrication and Testing: The most direct method to measure hole mobility (for p-type semiconductors), a key figure of merit for electronic applications [5].

Research Applications and Performance

Violanthrone derivatives show exceptional promise in several high-tech domains, driven by their unique optical and electronic characteristics.

Organic Electronics (OFETs & OPVs): Violanthrone derivatives function as p-type semiconductors in OFETs. Recent research on dicyanomethylene-functionalized derivatives has demonstrated a significant improvement in hole mobility, with values ranging from 3.6 × 10⁻⁶ to 1.0 × 10⁻² cm² V⁻¹ s⁻¹ [5]. The choice of alkyl chain (linear vs. branched) profoundly impacts molecular packing and, consequently, device performance. Linear chains (e.g., octyl, dodecyl) facilitate better π-π stacking and higher mobility than branched chains (e.g., 2-ethylhexyl) [5]. Their strong, broad absorption extending into the NIR also makes them attractive as non-fullerene acceptors in OPVs [5].

Fluorescent Collectors for Solar Energy Conversion: 16,17-Bis(alkoxy)violanthrone dyes exhibit high fluorescence quantum yields in the red and NIR range [4]. They are studied for use in luminescent solar concentrators (LSCs), where they can absorb light and re-emit it at longer wavelengths, guiding it to the edges of a panel for conversion by small solar cells [4]. Their ability to absorb a wider range of photons compared to standard dyes like Lumogen Red 305 can potentially increase the photon collection of an LSC system by over 24% [8]. Controlling aggregation is crucial in this application, as both monomer and dimer forms can coexist in polymer matrices [4].

Near-Infrared (NIR) Applications: The inherent large π-conjugated system of violanthrone allows for strong absorption and emission in the NIR region [4] [5]. This property is valuable for developing NIR fluorescent standards [4], laser dyes [4], and materials for optoacoustic imaging [9]. Their spectral properties are sensitive to the solvent environment (solvatochromism), which must be accounted for in application design [4].

References

- 1. 116-71-2 | Violanthrone [chemscene.com]

- 2. DIBENZANTHRONE CAS#: 116-71-2 [amp.chemicalbook.com]

- 3. Violanthrone | C34H16O2 [chemspider.com]

- 4. Electronic absorption spectra and fluorescent properties of ... [sciencedirect.com]

- 5. BJOC: Charge Transport in Violanthrone Derivatives [beilstein-journals.org]

- 6. Violanthrone 79 85652-50-2 [tcichemicals.com]

- 7. Method for preparing 16,17-dialkoxyviolanthrone derivatives [patents.google.com]

- 8. Promising fluorescent dye for solar energy conversion ... [opg.optica.org]

- 9. Ultra-photostable small-molecule dyes facilitate near- ... [pmc.ncbi.nlm.nih.gov]

Documented Toxicological Effects of Benzanthrone

The table below summarizes the known toxic effects of benzanthrone (BNZ) based on animal studies.

| Toxicological Aspect | Observed Effects (Animal Models) | Key Findings / Proposed Mechanism |

|---|---|---|

| Systemic & Multi-Organ Toxicity | Affects skin, respiratory, gastrointestinal, genitourinary, nervous, and hemopoietic systems [1]. | BNZ or its metabolites interact with and deplete crucial biological antioxidants [2]. |

| Antioxidant Depletion | Dose-dependent depletion of ascorbic acid (AsA) and glutathione (GSH) in liver, adrenal glands, and serum [2]. | In guinea pigs, this led to a state resembling scurvy. Rats were less affected due to their ability to synthesize AsA [2]. |

| Species-Specific Metabolism | Higher metabolic affinity and slower predicted hepatic clearance in humans compared to rats [1]. | Human Km: 5.97 ± 0.83 μM Rat Km: 11.62 ± 1.49 μM BNZ is metabolized by multiple CYP450 isoforms, reducing risk from single enzyme polymorphism [1]. | | Environmental Presence | Found as a pollutant in industrial effluent and air particulate matter (PM2.5) [3] [1]. | Derivatives can be more toxic than parent PAHs. BNZ is listed among higher-concentration OPAH components in atmospheric particles [3]. |

In Vitro Metabolism and Experimental Insights

For a drug development context, understanding how BNZ is processed in the body is critical. The following table details experimental findings on its metabolism.

| Aspect | Experimental Methodology | Results & Implications for Risk Assessment |

|---|---|---|

| Metabolic Profile | Incubation of BNZ with rat and human liver microsomes, followed by analysis of metabolites (e.g., via LC-MS) [1]. | BNZ undergoes Phase I metabolism (oxidation and reduction). Metabolism in humans shows higher affinity (lower Km) than in rats [1]. |

| CYP450 Inhibition | Evaluation of BNZ against a panel of recombinant human CYP450 isoforms [1]. | BNZ is a moderate inhibitor of human CYP1A2. This is important for predicting potential drug-drug interactions [1]. |

| Reaction Phenotyping | Use of specific chemical inhibitors or recombinant CYP450 enzymes (rCYPs) to identify involved isoforms [1]. | BNZ is a substrate for multiple CYP450 isoforms. This suggests that genetic variation in one enzyme is unlikely to drastically alter BNZ's overall toxicokinetics [1]. |

| Predicted In Vivo Clearance | Scaling of in vitro metabolic stability data from microsomal assays to predict in vivo hepatic clearance [1]. | BNZ is classified as a high-clearance compound. Rat: 63.55 mL/min/kg Human: 18.91 mL/min/kg [1] |

Based on the metabolic data, the central pathway for benzanthrone toxicity can be visualized as follows. This diagram integrates the key processes from absorption to toxic effect.

Overview of Benzanthrone's proposed metabolic activation and toxicity pathway.

Implications for Drug Development Professionals

The available data, though not a complete guide, offers critical insights for risk assessment:

- Species Selection in Toxicology Studies: The significant species differences in metabolism and antioxidant depletion (e.g., guinea pigs vs. rats) underscore the importance of careful species selection for preclinical studies [2]. Extrapolating directly from rat data to human risk is problematic.

- Risk of Drug-Drug Interactions (DDIs): Given that BNZ is a moderate inhibitor of CYP1A2, any drug candidate derived from a benzanthrone structure carries a potential for DDIs with co-administered drugs that are substrates of this enzyme [1].

- Focus on Reactive Metabolites: The mechanism of toxicity appears to stem from reactive metabolites depleting antioxidants. During development, studies should focus on identifying and characterizing these metabolites.

References

Summary of Available Information on C.I. Vat Green 9

The table below consolidates the direct information found on C.I. Vat Green 9:

| Aspect | Available Information |

|---|---|

| Chemical Classification | Vat dye, green colored [1] |

| Chemical Derivation | Derived from violanthrone [1] |

| Related Compounds | Vat Green 1 (16,17-dimethoxyviolanthrone) is a related, well-studied violanthrone derivative whose molecule has a propeller shape and forms stacking motifs [2] |

Research on Related Vat Dyes and Treatment Methods

While direct studies on Vat Green 9 are scarce, significant research exists on the general class of vat dyes and their treatment. The following table outlines two prominent biological and chemical degradation methods for similar complex dyes.

| Method | Target Dye(s) | Key Findings / Efficiency |

|---|---|---|

| Bacterial Biodegradation [3] | Vat Green XBN (an anthraquinone-based vat dye) | A newly isolated bacterium, Proteus mirabilis PMS, achieved 94.96% decolorization of Vat Green XBN (100 mg/L) under optimized conditions (pH 9.0, 35°C) within 20 hours [3]. |

| Photocatalytic Degradation [4] | Vat Green 03 | Using a catalyst of ferrihydrite-modified diatomite with TiO₂ under UV light, this method achieved up to 97% color removal of Vat Green 03 at pH 4 [4]. |

Detailed Experimental Protocol: Bacterial Biodegradation

The following diagram outlines the general workflow for the isolation of a dye-degrading bacterium and the subsequent optimization of the decolorization process, as described in the research [3]:

Experimental Workflow for Bacterial Dye Degradation

Key Methodology Details:

- Isolation & Cultivation: Bacteria were isolated from textile wastewater through an enrichment culture technique, using increasing concentrations of the target dye (up to 500 mg/L) as a selective pressure [3].

- Process Optimization: Critical parameters like pH, temperature, and inoculum size were optimized using Response Surface Methodology (RSM) with a Box-Behnken Design, rather than a traditional one-factor-at-a-time approach, to find the best interactive conditions [3].

- Analytical Confirmation: The success of biodegradation, as opposed to simple adsorption, was confirmed using UV-Vis spectroscopy to show the breakdown of the dye molecule and Fourier-Transform Infrared (FT-IR) spectroscopy to analyze changes in chemical bonds [3].

A Path Forward for Your Research

Given the lack of concentrated data on this compound, I suggest the following steps to deepen your investigation:

- Broaden Your Search: Focus on the chemical parent structure, violanthrone. Research on violanthrone derivatives (like Vat Green 1) will provide valuable insights into the chemical behavior, stability, and potential applications of Vat Green 9 [2].

- Explore General Vat Dye Literature: The application and environmental challenges of vat dyes as a class are well-documented. Reviewing this literature can provide standard methodologies for handling, reducing, oxidizing, and analyzing these compounds, which are likely applicable to Vat Green 9 [5] [6].

- Investigate Alternative Treatments: The advanced chemical degradation method for Vat Green 03 suggests that photocatalytic processes are a viable area of research for treating stubborn vat dyes in wastewater [4].

References

- 1. Vat Green 9 [en.wikipedia.org]

- 2. Structure of four vat dyes and of violanthrene [sciencedirect.com]

- 3. Optimization and kinetic studies on decolorization of Vat ... [sciencedirect.com]

- 4. Photocatalytic degradation of Vat Green 03 textile dye ... [orientjchem.org]

- 5. Ecological alternatives to the reduction and oxidation ... [sciencedirect.com]

- 6. Practical and environment-friendly indirect electrochemical ... [nature.com]

vat dyeing protocol for cotton C.I. Vat Green 9

Modern Vat Dyeing Protocol for Cotton

The following protocol synthesizes recent research findings, focusing on fiber pretreatment and the use of alternative reducing agents to enhance dye uptake and environmental friendliness.

Fabric Preparation: Use a standard, scoured, and bleached 100% cotton fabric. A thorough pretreatment is crucial for uniform dyeing [1].

Fiber Cationization (Pre-treatment): This optional but recommended step can dramatically improve color depth and reduce salt usage.

- Process: Perform cationization concurrently with mercerization using a jigger machine.

- Reaction Bath: Treat the alkaline fabric (after mercerization with 24% NaOH) with a bath containing 50 g/L of CHPTAC (3-chloro-2-hydroxypropyltrimethyl ammonium chloride).

- Reaction Time: Seal the system and maintain the reaction for 5 to 24 hours at room temperature before proceeding to hot rinsing [1]. Research indicates that 5 hours is sufficient to achieve a significant change in surface charge [1].

Dye Reduction and Application: This core step converts the insoluble vat dye into its water-soluble "leuco" form.

- Reducing Agent Options:

- Conventional: Sodium dithionite (Na₂S₂O₄) in an alkaline medium (e.g., NaOH) [2] [1].

- Natural Alternatives: Extracts from carambola, pineapple bark, or watermelon have demonstrated comparable reduction potential to sodium dithionite. The optimal application concentration for these natural agents is reported to be 500–600 mL/L [3].

- Dyeing: Apply the reduced dye solution to the cationized or standard cotton fabric. The ionic bonds formed between the cationic cotton and the dye anions result in very high adsorption and color depth improvements of more than 10 times [1].

- Reducing Agent Options:

Oxidation and After-Treatment:

- Oxidation: After dyeing, expose the fabric to air to oxidize the dye back to its insoluble form within the fibers [2].

- Rinsing and Finishing:

- Allow the textile to dry completely before rinsing.

- Rinse multiple times in water until it runs clear.

- Soak overnight in cold water.

- Soak for one hour in a weak vinegar solution (approx. 15 mL white vinegar per liter of water) and rinse again.

- For cellulose fibers like cotton, boil for 10 minutes with a neutral detergent (e.g., Orvus, Synthrapol) to remove any unattached dye. The final rinse water should be mostly clear [4].

Experimental Parameters & Quality Assessment

For researchers aiming to replicate and validate the dyeing process, the following parameters and assessments are critical.

Table 1: Key Process Parameters and Their Effects

| Parameter | Effect on Dyeing Process | Recommended Range / Value |

|---|---|---|

| CHPTAC Concentration | Determines cationic sites on cotton; affects dye adsorption. | 50 g/L [1] |

| Reaction Time (Cationization) | Impacts uniformity and depth of cationic modification. | 5 - 24 hours [1] |

| Reducing Agent Concentration | Critical for complete dye reduction; affects color strength. | 500-600 mL/L (for natural agents) [3] |

| pH Level | Must be highly alkaline for effective reduction of vat dyes. | High (specific value depends on dye/reducer) [2] |

Table 2: Assessment of Dyed Fabric Properties

| Property | Assessment Method | Expected Outcome (Cationized Cotton) |

|---|---|---|

| Color Depth | Colorimetric analysis (e.g., K/S values) | Improvement of more than 10 times [1] |

| Colorfastness to Laundering | Standard wash tests (e.g., with EMPA ECE detergent) | Excellent, suitable for environments requiring oxidative bleaches (e.g., hospitals) [1] |

| Environmental Impact | Measurement of BOD, COD, TDS, DO, pH in effluent | Lower environmental impact when using natural reducing agents [3] |

Vat Dyeing Workflow

The diagram below summarizes the key steps for vat dyeing cotton, including the optional cationization pre-treatment.

Key Research Insights for Protocol Development

- Cationization During Mercerization: Integrating cationization with mercerization creates a new cellulose structure (Cellulose II) with a uniformly distributed cationic compound, leading to exceptional dye uptake and color uniformity [1].

- Natural Reducing Agents: Natural options are viable, eco-friendly alternatives to sodium dithionite. Carambola extract showed the best colorimetric properties [3].

- Colorfastness: Vat dyes on cationized cotton exhibit excellent fastness to laundering, even with oxidative bleaches, making them suitable for high-hygiene applications [1].

- Closed-Loop Recycling: Emerging technologies can effectively remove vat dyes from textiles like denim for fiber-to-fiber recycling, enhancing sustainability [5].

Overcoming Information Gaps

Since a specific protocol for C.I. Vat Green 9 was not found, you may need to determine its optimal reduction potential and pH empirically. The general principles and advanced methods here provide a solid foundation for developing a working protocol for this specific dye.

References

- 1. Trichromatic Vat Dyeing of Cationized Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vat Dye | PDF [scribd.com]

- 3. A green approach of vat dyeing of cotton fabric with natural ... [sciencedirect.com]

- 4. Fermented Indigo Vat: Blog Post #9 Dyeing [blog.ellistextiles.com]

- 5. A green technology for the closed-loop recycling of vat ... [techxplore.com]

suspension pad dyeing method Vat Green 9

Application Notes: Vat Green 9

Vat Green 9, also known as Vat Black BB or C.I. 59850, is a violanthrone-based dye primarily used for coloring cellulosic fibers like cotton and viscose, as well as silk and wool [1] [2] [3]. Its key characteristics are summarized below.

Chemical & Physical Properties [1] [2] [3]:

| Property | Description |

|---|---|

| Chemical Structure | Violanthrone |

| Molecular Formula | C₃₄H₁₅NO₄ |

| Molecular Weight | 501.49 |

| CAS Registry Number | 6369-65-9 / 28780-10-1 |

| Appearance | Deep green to black powder |

| Solubility (Insoluble in) | Water, Ethanol |

| Leuco Form (Alkaline Reduction) | Purple |

Color Fastness Properties of Dyed Material [2] [3]: The following table summarizes the colorfastness of Vat Green 9 according to ISO and AATCC standards.

| Fastness Type | ISO Rating | AATCC Rating |

|---|---|---|

| Light Fastness | 6-7 (1/12) to 7-8 (2/1) | 7 |

| Soaping (Fading) | 4 | - |

| Soaping (Staining) | 5 | - |

| Oxygen Bleach | 3 | - |

| Chlorine Bleach | 1 | - |

| Mercerized | 4 | - |

| Ironing | 4 | 5 |

| Oxygen Bleach | - | 3 |

| Chlorine Bleach | - | 4 |

Experimental Protocol: Suspension Pad Dyeing

This protocol details the application of Vat Green 9 to cotton fabric using the suspension pad dyeing method [4] [5]. The process involves applying an insoluble dispersion of the dye to the fabric, followed by chemical reduction, oxidation, and soaping to fix the color.

Workflow Overview

The diagram below illustrates the key stages of the suspension pad dyeing process.

Materials & Equipment

- Fabric: Bleached 100% cotton fabric [4].

- Dyestuff: Vat Green 9 (e.g., 20 g/L) [4].

- Chemicals:

- Equipment: Laboratory padder, beakers, hot plate, drying oven, balance, measuring cylinders [4].

Step-by-Step Procedure

Pad Bath Preparation Prepare a pad bath with the following composition to ensure a stable and even application [4]:

- Vat Green 9: 20 g/L

- Dispersing Agent: 10 g/L

- Sodium Alginate (1% sol.): 1 g/L

- Water: to final volume

Fabric Padding

- Weigh a dry piece of cotton fabric (e.g., 8 x 24 inches) [4].

- Saturate the fabric by passing it through the pad bath [4].

- Immediately pass the wet fabric through the nip rolls of the padder set to an appropriate pressure (e.g., 25 psi) to squeeze out excess liquid and force the dye dispersion into the fabric [4]. Pass the fabric through the padder twice to ensure a uniform application [4].

- Weigh the padded fabric immediately to calculate the Wet Pick-Up (%) [4].

Intermediate Drying Cut a small swatch (e.g., 8x8 inches) from the padded fabric and dry it in an oven. This sample is labeled PD (Padded and Dried) and is used for later comparison [4].

Chemical Reduction & Fixation

- Prepare a warm (70-80 °C) reduction bath with the following ratios for every 10 grams of the remaining fabric [4]:

- Sodium Hydroxide (10% wt/vol.): 15 mL

- Sodium Hydrosulfite (10% wt/vol.): 10 mL

- Sodium Chloride (10% wt/vol.): 10 mL

- Water: 275 mL

- CAUTION: This bath is highly alkaline and must be handled with gloves and eye protection [4].

- Immerse the padded fabric in the reduction bath for approximately 20 minutes, keeping it submerged to prevent premature oxidation. The dye will be converted to its soluble leuco form (purple) and penetrate the cotton fibers [4].

- Remove the fabric and squeeze out the excess liquid [4].

- Prepare a warm (70-80 °C) reduction bath with the following ratios for every 10 grams of the remaining fabric [4]:

Oxidation

Soaping

- Prepare a scouring bath by diluting a 5% soap solution to make 800 mL and heat it to near boiling [4].

- Place the other half of the oxidized sample (PRODS) into the hot soap solution for 10 minutes [4].

- Remove the sample, rinse it thoroughly with water, and dry it [4]. This soaping step removes superficial dye particles and improves the final color and wash fastness [4].

Key Considerations for Researchers

- Dye Solubility & Dispersion: The initial insolubility of Vat Green 9 is fundamental to this method. Using an effective dispersing agent like Dispersant NNO (a sodium salt of naphthalene sulfonate) is critical to maintain a homogeneous suspension in the pad bath and prevent aggregation, which causes uneven dyeing [6].

- Reduction Control: The reduction step must be carefully controlled. Temperature, concentration of NaOH and Na₂S₂O₄, and time all influence the efficiency of leuco formation and subsequent dye uptake [4] [7].

- Soaping for Fastness: The soaping process is not merely a cleaning step. It facilitates the aggregation of dye molecules inside the fibers and removes unfixed surface dye, which is essential for achieving the final shade and the high wash fastness characteristic of vat dyes [4] [7].

- Fabric Suitability: While optimized for cotton, this method is also applicable to other fibers like viscose, silk, and wool [1] [2]. For blended fabrics (e.g., polyester/cotton), selective dyeing can be achieved using appropriate dispersing agents [6].

References

- 1. |cas no.6369-65-9/28780-10-1 VAT Green 9 [chinainterdyes.com]

- 2. Vat Green 9 [worlddyevariety.com]

- 3. China Vat CAS NO. 6369-65-9 Manufacturers Suppliers... Green 9 [hzreward.com]

- 4. application of vat dyes [gcdyes.com]

- 5. - Knowledge - Hangzhou Fucai Chem Co., Ltd Vat dyeing method [colorfuldyes.com]

- 6. Dispersant NNO for Vat – Dye AGROCHEM GREEN [greenagrochem.com]

- 7. Basic Knowledge and Common Dyestuffs of Textile Dyeing - Testex [testextextile.com]

C.I. Vat Green 9: Properties and Leuco Form Reduction

Table 1: Chemical and Physical Properties of C.I. Vat Green 9 [1]

| Property | Specification |

|---|---|

| Chemical Name | This compound |

| C.I. Number | 59850 |

| Molecular Structure | Violanthrone |

| Molecular Formula | C₃₄H₁₅NO₄ |

| Molecular Weight | 501.49 g/mol |

| CAS Registry Number | 6369-65-9 / 28780-10-1 |

| Appearance | Deep green to black powder |

| Solubility in Water | Insoluble |

| Leuco Form (Alkaline) | Purple |

| Leuco Form (Acid) | Wine |

Table 2: Fastness Properties and Applications [1]

| Property | Performance Rating |

|---|---|

| Light Fastness | 6 (ISO) |

| Soaping (Staining) | 4-5 (ISO) |

| Oxygen Bleach | 4 (ISO) |

| Main Applications | Dyeing of cotton fabrics, viscose, silk, and wool. Suitable for suspension pad dyeing and leuco dyeing of yarn. |

The leuco form is central to the application of vat dyes. The insoluble vat dye is reduced into a water-soluble "leuco" compound that can penetrate fibers. Upon subsequent oxidation, it reverts to the original insoluble dye within the fiber, providing excellent color fastness [1] [2]. For Vat Green 9, the reduction to its leuco state changes its color to purple under alkaline conditions [1].

General Experimental Protocol for Leuco Form Reduction

The search results do not contain a step-by-step protocol specifically for Vat Green 9. The following is a generalized protocol for the leuco form reduction of vat dyes, which you can adapt.

Objective: To reduce insoluble this compound to its water-soluble leuco form for application on cellulosic materials.

Principle: The reduction of the carbonyl groups in the violanthrone structure to hydroxyl groups in an alkaline medium, typically using sodium hydrosulfite (Na₂S₂O₄) [2].

Materials:

- This compound (powder)

- Sodium Hydrosulfite (Na₂S₂O₄)

- Sodium Hydroxide (NaOH)

- Deionized Water

- Cotton fabric or yarn

Equipment:

- Heating mantle with temperature control and stainless steel dyeing vessel

- Thermometer

- pH meter

- Analytical balance

- Overhead stirrer

Procedure:

Vatting (Reduction):

- Prepare a fine dispersion of this compound in a small amount of a wetting agent and deionized water.

- In the dyeing vessel, prepare the reduction bath with deionized water. Add sodium hydroxide (e.g., 5-15 g/L) and heat to the recommended reduction temperature (e.g., 50-60°C).

- Add sodium hydrosulfite (e.g., 5-10 g/L) to the alkaline bath and stir to dissolve.

- Slowly add the dye dispersion to the reduction bath under constant stirring. Maintain the temperature for 30-60 minutes until a clear solution of the leuco compound (observed as a purple color) is formed, indicating complete reduction. Protect the bath from air to prevent premature oxidation.

Dyeing:

- Wet the cotton substrate thoroughly and immerse it in the leuco dye bath.

- Slowly raise the temperature to the dyeing temperature (e.g., 60-65°C) and maintain for 30-60 minutes, ensuring even circulation.

- Remove the dyed substrate. It will initially appear in the color of the leuco form.

Oxidation:

- Rinse the dyed substrate thoroughly with cold water.

- Oxidize the leuco compound back to the insoluble pigment by exposing it to air for 30 minutes or by using a mild oxidizing agent like hydrogen peroxide (1-2 mL/L) in a cold bath for 15-20 minutes.

Soaping and Finishing:

- Soap the dyed fabric at near-boil with a non-ionic detergent (2 g/L) for 15 minutes to remove surface pigment and enhance fastness.

- Rinse thoroughly with warm water and dry.

Experimental Workflow for Leuco Form Reduction

The diagram below visualizes the core protocol for reducing and applying Vat Green 9.

Diagram 1: Experimental workflow for the reduction and application of Vat Green 9.

References

C.I. Vat Green 9 application viscose silk wool

Technical Profile of C.I. Vat Green 9

The table below summarizes the key chemical properties and fastness characteristics of this compound as gathered from the search results [1] [2] [3]:

| Property | Description / Value |

|---|---|

| CI Name / Number | This compound / C.I. 59850 [1] |

| CAS Registry Number | 6369-65-9 / 28780-10-1 [1] |

| Molecular Structure | Violanthrone [1] |

| Appearance | Black powder [1] [3] |

| Solubility | Insoluble in water and ethanol; soluble in o-chlorophenol and xylene; slightly soluble in acetone and pyridine [1] [3] |

| Color Reaction | Dark purple in concentrated sulfuric acid; SAP green in concentrated nitric acid [1] |

| Leuco Form (Alkaline) | Purple [1] [3] |

| Light Fastness | 7 (AATCC, excellent) [3] |

| Wash Fastness (Stain) | CO: 3-4, VI: 3 [3] |

| Rubbing Fastness | Dry: 4, Wet: 3 [3] |

General Applications: The dye is suitable for cotton, viscose, silk, and wool dyeing, and is particularly effective for deep shades and can be oxidized to a black color [1] [3].

Vat Dye Application Workflow

The following diagram illustrates the core process for applying vat dyes, which is consistent across different fiber types though specific parameters will vary.

Protocol Considerations for Different Fibers

The general workflow above must be adapted based on the target fiber. The table below outlines key considerations for different materials.

| Fiber Type | Key Application Considerations |

|---|---|

| Cotton & Viscose (Cellulose) | Standard application; stable in strong alkaline conditions (e.g., NaOH) required for reduction [4] [3]. |

| Silk & Wool (Protein) | Requires mild alkali (e.g., soda ash) and potentially lower temperatures to prevent fiber damage and strength loss [4]. |

Notes on Practical Application and Current Research

- Finishing Process: After oxidation, thorough rinsing is crucial. For cellulose fibers, a final boil with a neutral detergent (e.g., Synthrapol) helps remove any unfixed surface dye and improves fastness [5].

- Sustainability Focus: Current research is exploring electrochemical reduction to replace sodium dithionite, thereby eliminating sulfate/sulfite waste. This method shows promise for cleaner production, though it is primarily at the R&D stage [6].

References

- 1. Vat Green 9 [worlddyevariety.com]

- 2. China Vat CAS NO. 6369-65-9 Manufacturers Suppliers... Green 9 [hzreward.com]

- 3. China Vat | 6369-65-9 Manufacturer and Supplier | COLORKEM Green 9 [colorkem.com]

- 4. - Wikipedia Vat dye [en.wikipedia.org]

- 5. Fermented Indigo Vat: Blog Post #9 Dyeing [blog.ellistextiles.com]

- 6. Direct electrochemical reduction enables sustainable, high ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Vat Dye Dissolution Rate Improvement Methods

Introduction to Vat Dyes and Dissolution Challenges

Vat dyes represent a specialized class of colorants characterized by their unique application mechanism, which involves a redox reaction to transition between insoluble and soluble forms. These dyes are particularly valued for coloring cellulosic fibers like cotton and viscose, where they provide exceptional color fastness properties that surpass many other dye classes [1] [2]. The term "vat" derives from the traditional method of applying these dyes in a bucket or vat, with indigo being the original and most historically significant vat dye [1]. The fundamental challenge with vat dyes stems from their inherent water insolubility, which necessitates chemical reduction to transform them into a water-soluble "leuco" form before they can be applied to textiles [3] [1]. This reduction process traditionally requires strong reducing agents and alkaline conditions, creating significant environmental concerns and technical challenges that researchers have sought to overcome through various dissolution improvement strategies.

The complex molecular structures of vat dyes, primarily based on anthraquinone or indigoid frameworks, contribute to their excellent fastness properties but also to their limited solubility [1] [2]. In their oxidized state, vat dyes exist as large, planar molecules with extensive conjugated systems that form strong crystalline structures through π-π interactions. These crystalline structures resist penetration by water molecules, resulting in the observed insolubility. The reduction process breaks these conjugation patterns by adding hydrogen atoms to the carbonyl groups, converting them to hydroxyl groups and creating the leuco form that can be solubilized under alkaline conditions [1]. Following application to the fiber, the leuco form is oxidized back to the original insoluble state, trapping the dye within the fiber structure and providing the characteristic excellent wash fastness. Understanding this fundamental mechanism is crucial for developing effective dissolution improvement strategies that maintain the desirable fastness properties while addressing the environmental and technical challenges associated with traditional vat dyeing processes.

Traditional Vat Dye Application and Limitations

Conventional Chemical Reduction Methods

The traditional vat dyeing process relies heavily on chemical reduction to transform insoluble vat dyes into their water-soluble leuco forms. The most widely used reducing agent in industrial applications is sodium dithionite (Na₂S₂O₄), commonly known as hydrosulfite, which operates in conjunction with alkaline agents such as sodium hydroxide to create the necessary reducing environment [4] [1]. The reduction potential required for effective vat dye dissolution typically ranges between -715 mV to -760 mV, which sodium dithionite readily provides under alkaline conditions [5]. This conventional system involves creating a dyebath containing the vat dye, sodium hydroxide (typically 5-20 g/L), and sodium dithionite (typically 5-20 g/L) at elevated temperatures (50-65°C), where the reduction reaction proceeds over 45-60 minutes to generate the soluble leuco compound [3] [4]. The process requires careful control of temperature, pH, and reducing agent concentration, as excessive heat can decompose the reducing agent, while insufficient alkalinity can lead to premature oxidation of the leuco form.

The conventional reduction process follows specific sequences depending on the application method. The full bath process involves preparing the complete dyebath with all chemicals before introducing the textile material, while the dry vat process separates the reduction step from the dyeing step [4]. In the dry vat approach, the dye is first reduced with a portion of the reducing agent and alkali to form a stock paste, which is then added to the main dyebath containing additional chemicals and the textile substrate. This method provides better control over the reduction process and helps conserve reducing agents. Another variation includes the pre-pigmentation method, where the unreduced dye dispersion is first applied to the fabric, followed by chemical reduction in a separate bath. Each of these traditional approaches shares the common limitation of requiring substantial quantities of sodium dithionite, which typically exceeds stoichiometric requirements due to its rapid decomposition in aqueous solutions, especially at elevated temperatures.

Limitations and Environmental Concerns

The conventional vat dyeing process presents significant environmental challenges primarily associated with the use of sulfur-containing reducing agents. Sodium dithionite decomposes in the dyebath to form various harmful byproducts, including sulfite, sulfate, thiosulfate, and toxic elemental sulfur, which contribute to elevated chemical oxygen demand (COD) and biological oxygen demand (BOD) in effluent streams [3] [6] [5]. These decomposition products increase the toxicity of textile wastewater and require extensive treatment before safe discharge. The environmental impact is further exacerbated by the need for additional chemicals such as hydrogen peroxide and alkali for effluent treatment, creating a cycle of chemical consumption and waste generation [5]. The ecological concerns extend beyond wastewater issues, as the production and transportation of sodium dithionite also carry environmental burdens, including energy consumption and greenhouse gas emissions.

From a technical and economic perspective, traditional vat dyeing faces challenges related to process efficiency and operational costs. The instability of sodium dithionite necessitates the use of excess quantities (often 1.5-3 times the stoichiometric requirement) to maintain reducing conditions throughout the dyeing cycle, increasing material costs [7]. This inefficiency is compounded by the need for precise process control, as slight deviations in pH, temperature, or reducing agent concentration can lead to uneven dyeing, poor color yield, or insufficient reduction [4]. The fastness properties of vat-dyed materials, while generally excellent for washing and light, often show poor rubbing fastness due to surface deposition of dye crystals [1]. Additionally, the high alkalinity required in the dye bath limits the applicability of vat dyes to cellulosic fibers, as protein fibers like wool and silk would be damaged under such conditions [1]. These technical limitations and environmental concerns have driven the development of alternative reduction systems and dissolution improvement strategies that seek to maintain the superior fastness properties of vat dyes while addressing their drawbacks.

Advanced Dissolution Improvement Methods

β-Cyclodextrin Inclusion Complexation

The formation of inclusion complexes with β-cyclodextrin (β-CD) represents a innovative physical approach to enhance vat dye dissolution without chemical modification. β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units arranged in a toroidal structure with a hydrophobic internal cavity and hydrophilic external surface [3]. This unique structure enables β-CD to form host-guest complexes with appropriately sized hydrophobic molecules like vat dyes through non-covalent interactions. The encapsulation of vat dye molecules within the β-CD cavity improves their apparent solubility and dissolution rate through several mechanisms: (1) molecular dispersion of the dye in a hydrophilic carrier, (2) disruption of dye crystal lattice, and (3) improved interaction with the aqueous medium through the hydrophilic exterior of the β-CD complex [3]. Research has demonstrated that β-cyclodextrin inclusion complexes with Vat Red 13 show significantly increased UV-Vis absorption and obvious solubility improvements compared to conventional vat dye formulations [3].

The preparation of β-cyclodextrin/vat dye inclusion complexes can be achieved through several methods, with kneading and encapsulation being the most widely used. The kneading method involves manual grinding of vat dye and β-CD in a 1:1 molar ratio in a mortar for approximately 30 minutes with a small volume of methanol/water solution (1:1, v/v) to form a homogeneous paste [3]. This paste is subjected to additional kneading for 30 minutes before drying in an air oven at 70°C for about 2 hours, followed by grinding into a fine powder. The encapsulation method employs a liquid phase complexation where β-CD is dissolved in water (160 mL), followed by addition of the vat dye under stirring [3]. The mixture is dispersed at high speed (10,000 rpm for 20 minutes) using an ultra-turrax homogenizer, followed by gradual addition of chloroform (80 mL at 5 mL/min). The resulting dispersion is centrifuged to produce a slurry, which is filtered, washed with distilled water, and dried at 60°C to obtain the encapsulated dye powder. Characterization of these complexes using TEM, FTIR, DLS, XRD, and contact angle analysis confirms the successful encapsulation and reveals a significant disruption of the crystalline structure of the dye, generating more amorphous regions that contribute to the enhanced dissolution rate [3].

Table 1: Preparation Methods for β-Cyclodextrin-Vat Dye Inclusion Complexes

| Method | Molar Ratio | Process Conditions | Key Steps | Advantages |

|---|---|---|---|---|

| Kneading | 1:1 (dye:β-CD) | 30 min grinding + 30 min kneading, 70°C drying | Mortar grinding with methanol/water solution | Simple equipment, cost-effective |

| Encapsulation | 1:1 (dye:β-CD) | 10,000 rpm dispersion, chloroform addition, 60°C drying | High-speed homogenization, solvent evaporation | Better encapsulation efficiency, uniform particles |

Alternative Reduction Systems

3.2.1 Electrochemical Reduction

Electrochemical reduction represents an environmentally friendly alternative to chemical reducing agents for vat dyes. This method utilizes electrical energy to directly reduce vat dyes at the cathode surface or through an indirect reduction using a reversible redox mediator [6]. In the direct reduction approach, the vat dye receives electrons directly from the cathode surface and is converted to its soluble leuco form. The indirect method employs a soluble reversible redox system that is continuously regenerated at the cathode, which then transfers the reducing potential to the dye molecules in solution [6]. This approach addresses the challenge of poor solubility of vat dyes in the electrolytic medium by separating the reduction process from the dye dissolution. Electrochemical systems can be integrated into dyeing machines, allowing for continuous regeneration of the reducing capacity without the accumulation of harmful reduction byproducts in the dyebath.

The main advantages of electrochemical reduction include the elimination of chemical reducing agents, reduced effluent toxicity, and potential for process automation and control. Unlike sodium dithionite, which is consumed during the reduction process, the electrochemical approach regenerates the reducing capacity through application of electrical current. This can lead to significant reductions in chemical consumption, wastewater treatment costs, and environmental impact. Challenges remain in scaling up electrochemical systems for industrial application, including electrode design, mass transfer limitations, and integration with existing dyeing equipment. However, continued research in this area shows promise for commercial implementation, particularly for indigo dyeing where the benefits of electrochemical reduction are most pronounced [6].

3.2.2 Biological and Natural Reducing Agents

The use of biological systems and natural reducing agents represents another sustainable approach to vat dye dissolution. Biological reduction can be achieved through bacterial fermentation, where specific microorganisms enzymatically reduce vat dyes to their soluble leuco forms. Recent research has developed novel dyeing methods using bacterial cell lysate at room temperature, followed by air oxidation [2]. This approach offers advantages such as energy savings (no heating required), reduced effluent load, and simplified processing. The method has shown promising results in terms of dye uptake, dyeing rate, and levelness, along with good fastness properties comparable to conventional methods [2].

Various natural plant extracts have also been investigated as reducing agents for vat dyes, including pineapple bark, watermelon, carambola, banana peel, hydrolyzed sugar, and palm wine [6] [5]. These natural reducing agents typically contain reducing sugars, organic acids, and polyphenols that provide the necessary reduction potential. Carambola extract has shown particularly promising results, with reduction potential comparable to sodium dithionite and excellent colorimetric properties in dyed fabrics [5]. The use of hydrolyzed sugar as a reducing agent for sulfur dyes has also been demonstrated, offering advantages such as elimination of foul odor, reduced fabric damage, and improved shade depth compared to traditional sulfide reduction [6]. Natural reducing agents are typically prepared through extraction processes involving blending, filtration, and sometimes concentration or fermentation to enhance their reducing power.

Table 2: Comparison of Alternative Reduction Systems for Vat Dyes

| Reduction System | Reduction Mechanism | Optimal Conditions | Environmental Impact | Limitations |

|---|---|---|---|---|

| Electrochemical | Direct electron transfer or mediated reduction | Varies with dye type, typically neutral to alkaline pH | Minimal chemical waste, no reducing agent byproducts | High initial investment, scaling challenges |

| Biological | Enzymatic reduction by microorganisms | Room temperature, neutral pH | Biodegradable, low energy consumption | Longer reduction times, sensitivity to conditions |

| Natural Extracts | Reduction by natural antioxidants and sugars | 500-600 mL/L extract, 55-65°C | Biodegradable, renewable resources | Variable composition, seasonal availability |

Comparative Analysis of Reduction Agents and Environmental Impact

The selection of reducing agents for vat dye dissolution involves careful consideration of reduction efficiency, economic factors, and environmental impact. Traditional reducing agents like sodium dithionite offer high reduction potential and rapid reaction kinetics but generate significant environmental pollutants. Alternative reducing systems address the environmental concerns but vary widely in their reduction efficiency, cost, and applicability to different vat dyes. Understanding these trade-offs is essential for selecting the most appropriate reduction method for specific applications.

Quantitative analysis of various reducing agents reveals substantial differences in their environmental impact metrics. Research comparing natural reducing agents to sodium dithionite has shown that carambola extract can achieve reduction potentials comparable to conventional chemicals (approximately -715 mV to -760 mV) while significantly reducing the environmental footprint [5]. The biochemical oxygen demand (BOD) of dye baths using natural reducing agents is typically 25-40% lower than with sodium dithionite, while chemical oxygen demand (COD) can be reduced by 30-50% [6] [5]. Similarly, total dissolved solids (TDS) in effluent are substantially lower when using natural alternatives. The β-cyclodextrin inclusion complex approach demonstrates perhaps the most significant environmental benefit, with research showing approximately 75% reduction in the amount of reducing agent required while simultaneously speeding up the vat dyeing process on viscose fabric [3]. This translates to direct economic benefits through chemical savings and increased production capacity, in addition to the environmental advantages.

Table 3: Environmental Impact Comparison of Reducing Agents for Vat Dyes

| Reducing Agent | BOD (mg/L) | COD (mg/L) | TDS (mg/L) | pH of Effluent | Toxicity Byproducts |

|---|---|---|---|---|---|

| Sodium Dithionite | 280-350 | 850-1100 | 1200-1800 | 11.5-12.5 | Sulfites, sulfates, thiosulfates |

| Palm Wine | 180-220 | 520-650 | 750-900 | 8.5-9.5 | Organic acids, alcohols |

| Carambola Extract | 160-200 | 480-600 | 700-850 | 7.5-8.5 | Natural organic compounds |

| Hydrolyzed Sugar | 190-240 | 550-700 | 800-950 | 8.0-9.0 | Carbohydrate derivatives |

| β-CD Complex | 100-150 | 300-400 | 500-650 | 7.0-8.0 | Minimal byproducts |

From an economic perspective, the evaluation of reducing agents must consider both direct chemical costs and downstream wastewater treatment expenses. While natural reducing agents may have higher initial costs per kilogram compared to sodium dithionite, their renewable nature and biodegradability can significantly reduce wastewater treatment costs. Similarly, the initial investment required for electrochemical reduction systems can be offset by long-term savings in chemical purchases and effluent treatment. The β-cyclodextrin inclusion complex approach offers the advantage of recyclability, as β-CD can potentially be recovered and reused in multiple dyeing cycles, further enhancing its economic viability [3]. Process intensification through reduced dyeing time and lower temperature operation provides additional economic benefits for many alternative reduction systems. These economic considerations, combined with increasingly stringent environmental regulations, are driving the adoption of sustainable reduction technologies in the textile industry.

Experimental Protocols and Methodologies

Protocol 1: Preparation of β-Cyclodextrin-Vat Dye Inclusion Complexes

5.1.1 Kneading Method

The kneading method for preparing β-cyclodextrin-vat dye inclusion complexes requires the following materials and equipment: vat dye (e.g., Vat Red 13), β-cyclodextrin, mortar and pestle, methanol-water solution (1:1 v/v), oven, and grinding apparatus. Begin by weighing equimolar quantities of vat dye and β-cyclodextrin based on their molecular weights [3]. For Vat Red 13 (MW: 486.5 g/mol) and β-cyclodextrin (MW: 1135 g/mol), use a weight ratio of approximately 1:2.33. Transfer the mixtures to a mortar and grind manually for 15 minutes. Gradually add small volumes of methanol-water solution (1:1 v/v) while continuing to grind until a homogeneous paste forms. Continue the kneading process for an additional 30 minutes to ensure complete complexation. Transfer the paste to a glass dish and dry in an air oven at 70°C for 2 hours. Once dried, grind the complex into a fine powder using an appropriate grinder and store in an airtight container protected from light.

5.1.2 Encapsulation Method

The encapsulation method requires: vat dye, β-cyclodextrin, ultra-turrax homogenizer (e.g., IKA T18 Basic), centrifuge, chloroform, and filtration apparatus. Dissolve β-cyclodextrin in 160 mL of distilled water at room temperature with stirring [3]. Add the equimolar amount of vat dye to the β-cyclodextrin solution under continuous stirring. Disperse the mixture using an ultra-turrax homogenizer at 10,000 rpm for 20 minutes. While maintaining agitation, add 80 mL of chloroform at a controlled rate of 5 mL/min. Continue stirring for an additional 30 minutes after complete chloroform addition. Centrifuge the resulting dispersion at 5000 rpm for 15 minutes to separate the solid complex. Collect the slurry by filtration and wash three times with 50 mL portions of distilled water. Dry the final product at 60°C for 12 hours to obtain the β-cyclodextrin-encapsulated vat dye powder. Characterize the inclusion complex using TEM, FTIR, DLS, XRD, and contact angle analysis to confirm successful encapsulation and evaluate morphology [3].

Protocol 2: Natural Reducing Agent Preparation and Application

5.2.1 Extraction of Natural Reducing Agents

For preparing natural reducing agents from fruit sources, collect fresh pineapple bark, watermelon, or carambola [5]. Clean the raw materials thoroughly with distilled water and cut into small pieces (approximately 1 cm³). Weigh 100 g of the prepared material and blend with 200 mL of distilled water using a laboratory blender for 5 minutes at high speed. Squeeze the blended mixture through a mesh or nylon fabric to separate the liquid extract from solid residues. Filter the crude extract through Whatman No. 1 filter paper or equivalent. Prepare a stock solution by mixing 60% raw extract with 40% distilled water. Store the extracts in sealed containers at 4°C until use. For hydrolyzed sugar preparation, dissolve 100 g of sucrose in 200 mL of distilled water and heat to boiling [6]. Cool the solution to room temperature and add 10 mL of dilute hydrochloric acid (0.1 M) to hydrolyze the sucrose. Allow the hydrolysis to proceed for 1-3 days at room temperature before use.

5.2.2 Dyeing with Natural Reducing Agents

Prepare the dyebath by adding vat dye (0.5-2% owf), wetting agent (1 g/L), sequestering agent (2 g/L), and leveling agent (2 g/L) to warm water (50°C) [5]. Add the natural reducing agent at optimized concentration (500-600 mL/L for carambola extract) and sodium hydroxide (38° Bé, 70 mL/L) to the dye dispersion. Run the dye bath for 45 minutes at 55°C to complete the vatting process. Add Glauber salt (10 g/L) to the reduced dye solution, then introduce pre-wetted cotton fabric at a liquor ratio of 1:20. Dye for 60 minutes at 65°C, then drop the bath. Oxidize the dyed fabric using hydrogen peroxide (8 g/L) at 60°C for 20 minutes followed by air oxidation for 10 minutes. Perform reduction clearing with natural reducing agent (50 mL/L) and caustic soda (2 g/L). Finally, subject the dyed fabric to hot rinse, washing, soaping at 98°C, and cold wash. Evaluate the color strength, fastness properties, and environmental parameters of the dyeing process.

Protocol 3: Electrochemical Reduction Method

The electrochemical reduction method requires: electrochemical cell with cathode and anode compartments, electrodes (carbon, stainless steel, or specialty metals), redox mediator (if using indirect reduction), power supply, and standard dyeing equipment. For indirect electrochemical reduction, prepare a solution containing the reversible redox mediator (e.g., iron-triethanolamine complex) in the cathode compartment [6]. Place the vat dye in a separate compartment or directly in the cathode chamber, depending on the system design. Apply a constant current or potential to the electrochemical cell based on the specific requirements of the dye and mediator system. Typical current densities range from 5-20 mA/cm². Monitor the reduction process by measuring the reduction potential of the solution, maintaining it between -715 mV to -760 mV. Once the desired reduction potential is reached and stabilized, transfer the reduced dye solution to the dyeing vessel. Proceed with standard dyeing procedures including fabric immersion, oxidation, and post-treatment. For direct electrochemical reduction, suspend the vat dye directly in the cathode chamber and apply the reducing potential. This method may require additional agitation or specific electrode configurations to ensure complete reduction of the dye particles.

Workflow Diagrams for Vat Dye Dissolution Improvement Methods

β-Cyclodextrin Inclusion Complex Preparation Workflow

The following diagram illustrates the sequential steps for preparing β-cyclodextrin-vat dye inclusion complexes using both kneading and encapsulation methods:

Natural Reducing Agent Application Workflow

The following diagram illustrates the complete process for extracting natural reducing agents and applying them in vat dyeing:

Conclusion and Future Perspectives

The development of innovative methods for improving vat dye dissolution rates represents a critical advancement in sustainable textile processing. The β-cyclodextrin inclusion complexation approach offers a physically elegant solution that minimizes chemical consumption while enhancing dyeing efficiency [3]. Similarly, natural reducing agents derived from fruit extracts and agricultural byproducts provide biodegradable alternatives to synthetic chemicals without compromising dyeing performance [5]. Electrochemical and biological reduction methods present promising pathways for completely eliminating chemical reducing agents from the vat dyeing process, though technical and economic challenges remain for widespread industrial adoption [6] [2]. Each of these approaches addresses specific limitations of traditional vat dyeing while contributing to the broader goal of sustainable textile production.

Future research directions should focus on optimizing these technologies for industrial-scale application, reducing implementation costs, and expanding their applicability to a wider range of vat dyes and textile substrates. The integration of multiple approaches, such as combining β-cyclodextrin complexation with natural reducing agents or electrochemical systems, may yield synergistic benefits that further enhance dissolution rates while minimizing environmental impact. Additionally, life cycle assessment studies comparing the overall sustainability of these alternative methods would provide valuable insights for industry adoption. As regulatory pressures on textile chemical discharges intensify and consumer demand for sustainable products grows, these advanced dissolution improvement methods are poised to play an increasingly important role in the evolution of eco-friendly textile manufacturing.

References

- 1. - Wikipedia Vat dye [en.wikipedia.org]

- 2. (PDF) Vat dyes and their application [academia.edu]

- 3. An approach to the improvement of dissolution of inclusion... rate [nature.com]

- 4. 7 Essential Dye Preparation Methods Every Textile Professional... [linkedin.com]

- 5. Green Vat Dyeing Cotton with Natural Reducing Agents [pmc.ncbi.nlm.nih.gov]

- 6. Sustainability of vat and sulphur dyes 2 | PDF [slideshare.net]

- 7. US5350425A: Method of Reducing Vat Dyes & Dyeing Fabrics [patents.google.com]

Experimental Protocols for β-CD/Vat Dye Inclusion Complexes

Here are detailed methodologies for preparing and characterizing cyclodextrin-vat dye inclusion complexes.

Protocol 1: Kneading Method for Solid Inclusion Complex [1]

This method is suitable for poorly water-soluble guests and affords a very good yield of inclusion formation [2].

- Weighing: Weigh Vat Red 13 (VR13) and β-cyclodextrin (β-CD) in a 1:1 molar ratio.

- Grinding: Place the solid mixture in a mortar and grind manually for 30 minutes.

- Kneading: Add a small volume of a methanol/water solution (1:1 v/v) to form a homogeneous paste. Continue kneading the paste for an additional 30 minutes.

- Drying: Transfer the paste to an air oven and dry at 70°C for approximately 2 hours.

- Powdering: Grind the dried, solid inclusion complex into a fine powder for subsequent use and characterization.

Protocol 2: Encapsulation Method (Liquid Phase) [1]

This co-precipitation technique is useful for non-water-soluble substances [2].

- Dissolve β-CD: Dissolve the predetermined molar quantity of β-CD in 160 mL of water.

- Add Guest: Add the same molar quantity of VR13 dye to the β-CD solution under constant stirring.

- Disperse: Disperse the mixture at 10,000 rpm for 20 minutes using an ultra-turrax homogenizer (e.g., IKA T18 Basic).

- Precipitate: Mix 80 mL of chloroform with the dispersion at a controlled rate of 5 mL/min.

- Separate and Wash: Centrifuge the resulting dispersion to produce a slurry. Filter the slurry and wash the solid three times with distilled water.

- Dry: Dry the filtered product at 60°C to obtain a dry, β-CD-encapsulated vat dye powder.

Protocol 3: Vat Dyeing of Viscose Fabric with the Inclusion Complex [1]

- Dye Bath Setup: Use the β-CD/VR13 complex at 2% concentration (on the weight of fabric, o.w.f.). Add sodium hydrosulfite (5-20 g/L) and sodium hydroxide (5-20 g/L) in a liquor ratio of 40:1.

- Dyeing: Immerse the viscose fabric and raise the temperature of the dye bath from 40°C to 60°C.

- Rinsing & Oxidation: After dyeing, rinse the fabric in distilled water for 5 minutes. Oxidize the dye by treating with 2 g/L hydrogen peroxide at a liquor ratio of 20:1 for 15-20 minutes.

- Final Rinse: Thoroughly rinse the dyed fabric with water.

Protocol 4: Characterization of the Inclusion Complex

- Solubility Assessment: Examine the enhancement of solubility in the liquid state using UV-Vis absorption spectroscopy [1] [2].

- Morphological Analysis: Characterize the morphology of the solid inclusion complex using a Transmission Electron Microscope (TEM) [1].

- Structural Confirmation: Use Fourier Transform Infrared Spectroscopy (FTIR) to identify changes in functional groups and interactions. Analyze spectra for parameters like Total Crystallinity Index (TCI) and Hydrogen Bond Intensity (HBI) [1].

- Crystallinity Assessment: Use X-ray Diffraction (XRD) to analyze the solid state. A disruption of the crystalline structure of the pure dye, leading to more amorphous regions in the complex, confirms successful inclusion [1].

- Particle Size: Determine the size distribution of the complex particles using Dynamic Light Scattering (DLS) with a Zetasizer Nano ZS [1].

- Wettability: Perform Contact Angle analysis to assess changes in surface hydrophilicity [1].

Mechanisms and Workflow of Inclusion Complexation

The following diagram illustrates the logical relationship and experimental workflow from complex formation to the final application in dyeing, highlighting the key mechanism of solubility enhancement.

The enhanced dissolution rate is attributed to the encapsulation of the hydrophobic Vat Red 13 molecule into the hydrophobic cavity of β-cyclodextrin, which facilitates better interaction with the aqueous solvent. A key contributing factor is the disruption of the dye's crystalline structure, which generates more amorphous regions that are easier to dissolve [1]. The conical structure of cyclodextrins, with a hydrophobic interior and hydrophilic exterior, is fundamental to this process [3].

Key Findings and Advantages of the Cyclodextrin-Based Approach

The implementation of cyclodextrin inclusion complexes for vat dyeing presents significant advantages over conventional methods, which are summarized from the experimental results.

| Parameter | Conventional Vat Dyeing | With β-CD/VR13 Complex | Improvement/Benefit |

|---|---|---|---|

| Reducing Agent (Na₂S₂O₄) | Standard required amount | ~75% reduction [1] | Lower cost, reduced environmental impact [1] |

| Alkali Requirement | Standard required amount | Potentially reduced | Less corrosive environment, lower COD in effluent [1] |

| Process Efficiency | Longer reduction and dyeing times | Faster process [1] | Increased productivity, lower energy consumption [1] |

| Color Performance | Standard color strength (K/S) | Improved color strength (K/S) [1] | Better dye utilization and coloration |

| Fastness Properties | Standard fastness | Maintained good fastness [1] | No compromise on final fabric quality |

Discussion and Application Notes

The formation of a stable inclusion complex between Vat Red 13 and β-cyclodextrin effectively addresses the core challenge of vat dye insolubility. The primary driving forces for this complexation are hydrophobic interactions, with potential contributions from van der Waals forces and hydrogen bonding [2]. This molecular encapsulation is a reversible process, which is beneficial in applications like dyeing where the dye must eventually interact with the fiber [3].

For researchers, note that while β-CD is cost-effective, its aqueous solubility is limited compared to other variants. Derivatized cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher water solubility (>50 g/100 mL) and may provide even greater solubility enhancement for more challenging dyes [3] [4]. The kneading and encapsulation methods provided are robust, but other techniques like freeze-drying (suitable for thermolabile compounds) and spray-drying (for thermostable molecules) are also viable, depending on the dye's properties and the desired scale [2].

References

- 1. An approach to the improvement of dissolution rate of inclusion ... [pmc.ncbi.nlm.nih.gov]

- 2. formation of Inclusion with its guest and their... complex cyclodextrin [oatext.com]

- 3. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 4. Hot liquid extrusion assisted drug- cyclodextrin complexation: a novel... [link.springer.com]

vat dyeing sodium hydrosulfite reduction optimization

Vat Dye Reduction: Mechanisms & Optimizations

Vat dyes, including indigo, are water-insoluble pigments that require reduction to a water-soluble "leuco" form before they can be applied to cellulose fibers like cotton. This reduction is traditionally achieved using sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite) in a high-pH environment (pH 11-14). After the dye is absorbed by the fiber, it is re-oxidized to its insoluble form, resulting in excellent wash-fastness [1].

However, the use of sodium dithionite has significant environmental drawbacks, as it decomposes into harmful sulfites and sulfates, burdening wastewater treatment systems [2]. This has spurred research into more sustainable methods, such as biological fermentation and electrochemical reduction [2] [1].

The table below summarizes and compares the core characteristics of these three reduction methods.

| Method | Mechanism | Key Controlling Parameters | Redox Potential Range | Advantages & Challenges |

|---|

| Chemical (Na2S2O4) | Direct electron donation to dye molecules [1]. | pH (11-14), temperature, concentration of reductant and dye [1]. | -660 to -1000 mV [1] | Advantages: Strong reducing power, fast, low cost [2]. Challenges: Generates toxic sulfur compounds, unpleasant odor [2] [3]. | | Electrochemical | Direct: Dye particles gain electrons directly from a cathode [2]. Indirect: Uses a mediator (e.g., Fe complexes) to shuttle electrons [2]. | Electrode material & surface area, applied potential, NaOH concentration [2]. | Varies with dye and method. | Advantages: Clean process, minimal chemical waste, high precision [2]. Challenges: High initial cost, can require dye-soluble salts or mediators [2]. | | Biological / Fermentation | Microbial community metabolizes complex carbs (e.g., wheat bran), transferring electrons to indigo via molecules like anthraquinones [4]. | Temperature (~30°C optimal), pH (9.5-11), nutrient source, microbial diversity [4]. | Information missing | Advantages: Organic and non-toxic, allows for nuanced color control [4] [3]. Challenges: Slow to establish, requires careful maintenance, sensitive to temperature/pH [4]. |

Experimental Protocol: Direct Electrochemical Reduction of Vat Dyes

This protocol is adapted from recent research demonstrating the direct electrochemical reduction of CI Vat Yellow 1 at a high concentration of 100 g/L, simulating industrial conditions [2].

Materials

- Dye: CI Vat Yellow 1 (or other vat dye), 100 g/L.

- Electrolyte: Sodium hydroxide (NaOH, analytical grade), 100 g/L.

- Electrodes:

- Working Electrode: Three-dimensional carbon felt (key for high surface area).

- Counter Electrode: Platinum mesh.

- Reference Electrode: Hg/HgO.

- Equipment: Flow-through plate-and-frame electrolyzer, potentiostat, cyclic voltammetry setup, standard textile dyeing labware [2].

Electrochemical Reduction Procedure

- Setup: Assemble the flow-through electrolyzer and fill it with the carbon felt electrode. Prepare the dye solution by dispersing 100 g of CI Vat Yellow 1 in 1L of 100 g/L NaOH solution.

- Cyclic Voltammetry (Optional but Recommended): To understand the redox behavior of the dye, perform CV scans (e.g., from 0 V to -1.2 V vs. Hg/HgO) at a scan rate of 50 mV/s. This helps identify the reduction and oxidation peaks [2].

- Constant Potential Electrolysis: Load the dye/NaOH solution into the electrolyzer. Apply a constant potential of -0.95 V (vs. Hg/HgO) to the carbon felt cathode. Circulate the solution until the characteristic reduction color change (to the leuco form) is achieved. Monitor the current to track the reduction progress [2].

- Dyeing: The electro-reduced, high-concentration dye solution can be diluted to the desired working concentration for dyeing. Immerse the pre-wetted cotton fabric and dye for 30-60 minutes at room temperature with gentle agitation.

- Oxidation & Soaping: After dyeing, remove the fabric and expose it to air for 15-30 minutes to allow re-oxidation. Rinse thoroughly with cold water and then soap at 95°C for 15 minutes to remove surface dye and develop the final shade and fastness.

Experimental Workflow and Chemical Pathways

The following diagrams, created with Graphviz, illustrate the core workflow and chemistry of vat dyeing.

Diagram 1: Generalized workflow for vat dye application, showing the three primary reduction pathways.

Diagram 2: The fundamental reduction-oxidation (REDOX) mechanism of a vat dye, which is trapped within the fiber upon re-oxidation.

Key Optimization Strategies & Safety Notes

- For Sodium Dithionite Vats: Optimization primarily involves determining the minimum effective amount of reductant to achieve full reduction without excess, which decomposes into pollutants. Using a redox potential meter to monitor the vat (targeting -600 to -700 mV for indigo, for example) is more precise than using fixed recipes [1].

- Achieving Pale Shades: In chemically reduced vats, all indigo is rapidly reduced, making pale shades difficult. For pale blues, use a vat with a low indigo concentration (1-2 g/L) or maintain an "old" vat that has been mostly exhausted [4] [3].

- Critical Safety Note: Sodium hydrosulfite and thiourea dioxide are sulfur-based chemicals that release toxic gases like hydrogen sulfide and sulfur dioxide during use. These can cause respiratory irritation and long-term neurological damage. Dyeing must be conducted in a well-ventilated area or outdoors, and those with asthma should be particularly cautious [3].

References

- 1. Ecological alternatives to the reduction and oxidation ... [sciencedirect.com]

- 2. Direct electrochemical reduction enables sustainable, high ... [sciencedirect.com]

- 3. A Cautionary Tale: Indigo and Reducing Chemicals [blog.ellistextiles.com]

- 4. May | 2025 | Natural Dye: Experiments and Results [blog.ellistextiles.com]

textile dyeing fastness testing C.I. Vat Green 9

Chemical Profile of C.I. Vat Green 9

The table below summarizes the fundamental identifiers and characteristics of this compound based on supplier information [1].

| Property | Description |

|---|---|

| Name | This compound, C.I. 59850 [1] |

| Molecular Structure | Violanthrone [1] |

| Chemical Formula | C₃₄H₁₅NO₄ [1] |

| Molecular Weight | 501.49 g/mol [1] |

| CAS Registry Number | 6369-65-9 / 28780-10-1 [1] |

| Solubility | Insoluble in water; soluble in 2-Chlorophenol, Tetrahydronaphthalene, and Xylene; slightly soluble in Acetone, Chloroform, Pyridine, and Toluene [1]. |

| Color Reaction in Acid | In concentrated sulfuric acid: dark purple, precipitates as dark purple upon dilution [1]. |

| Leuco Forms | Alkaline reduction: purple; Acid reduction: wine color [1]. |

| Primary Application | Used for cotton fabric dyeing, suitable for suspension pad dyeing; also applicable for viscose, silk, and wool [1]. |

Reported Fastness Properties

The following table outlines the colorfastness ratings for this compound as reported by a dye supplier, using both ISO and AATCC standard scales [1]. Note that these are example values and actual performance can vary with application parameters.

| Fastness Type | ISO Rating | AATCC Rating | Notes |

|---|---|---|---|

| Light Fastness | 6 | 7 | The scales differ; ISO 1-8, AATCC 1-5 [1] [2]. |

| Washing Fastness | |||

| - Fading | 4 | - | Grey Scale (1-5) [2]. |

| - Staining | 3 | - | Grey Scale (1-5) [2]. |

| Soaping Fastness | 4-5 | - | Grey Scale (1-5) [1]. |

| Chlorine Bleach Fastness | 1 | 3 | The scales differ [1]. |

| Oxygen Bleach Fastness | 4 | - | Grey Scale (1-5) [1]. |

| Mercerizing Fastness | 5 | - | Grey Scale (1-5) [1]. |

| Ironing Fastness | 4 | 5 | Grey Scale (1-5) [1]. |

Standard Test Methods for Colorfastness Assessment

For rigorous evaluation, fabrics dyed with vat dyes should be tested against standardized methods. The core principles of major tests are summarized below.

| Test Method | Standard(s) | Key Evaluation Metrics |

|---|---|---|

| Colorfastness to Light | ISO 105-B02, AATCC 16 (e.g., 16.3) [2] [3] | Resistance to fading from artificial daylight (xenon arc lamp). Rated via Grey Scale for color change or against Blue Wool references [2] [3]. |

| Colorfastness to Crocking (Rubbing) | ISO 105-X12, AATCC 8 [2] [4] | Resistance to color transfer through rubbing. Assessed separately for dry and wet conditions using Grey Scale for staining on white cloth [2] [4]. |

| Colorfastness to Washing | ISO 105-C06, AATCC 61 [2] [3] | Resistance to color loss and staining during laundering. Rated using Grey Scales for color change and staining after simulated wash cycles with stainless steel balls for abrasion [2] [3]. |

| Colorfastness to Perspiration | ISO 105-E04, AATCC 15 [2] [4] | Resistance to acidic and alkaline perspiration. Specimen is soaked in artificial perspiration, placed under pressure, dried, and rated for color change and staining [2] [4]. |

| Colorfastness to Chlorinated Water | ISO 105-E03 [3] | Resistance to fading in swimming pool water. Specimen is immersed in chlorinated water solution and assessed for color change [3]. |